

Physical and chemical properties of Arsenobetaine Bromide powder.

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Compound of Interest

Compound Name: Arsenobetaine Bromide

Cat. No.: B140573

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Arsenobetaine Bromide Powder: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenobetaine bromide, the bromide salt of the naturally occurring organoarsenic compound arsenobetaine, is a subject of increasing interest within the scientific community. Arsenobetaine is ubiquitously found in marine organisms and is generally considered to be of low toxicity.^[1] The bromide salt, while less studied, is significant for researchers investigating the synthesis, stability, and potential applications of arsenobetaine derivatives. This technical guide provides a detailed overview of the known physical and chemical properties of **arsenobetaine bromide** powder, supported by experimental protocols and visual diagrams to facilitate a deeper understanding of this compound.

Physical and Chemical Properties

The following tables summarize the available quantitative data for **arsenobetaine bromide** and its parent compound, arsenobetaine. It is important to note that much of the data for **arsenobetaine bromide** is computationally derived, highlighting the need for further experimental characterization.

Table 1: Physical Properties of Arsenobetaine Bromide and Arsenobetaine

Property	Arsenobetaine Bromide	Arsenobetaine	Data Type	Source(s)
Molecular Formula	C ₅ H ₁₂ AsBrO ₂	C ₅ H ₁₁ AsO ₂	---	[2] [3]
Molecular Weight	258.97 g/mol	178.06 g/mol	Computed	[2] [3]
Physical Description	Not specified	Solid	Experimental	[3]
Melting Point	Not specified	204 - 210 °C	Experimental	[3]
Monoisotopic Mass	257.92366 Da	177.997499 Da	Computed	[2] [3]

Table 2: Chemical Identifiers

Identifier	Arsenobetaine Bromide	Arsenobetaine
IUPAC Name	carboxymethyl(trimethyl)arsanium;bromide	2-trimethylarsoniumylacetate
CAS Number	71642-15-4	64436-13-1
PubChem CID	24197807	47364
SMILES	C--INVALID-LINK--(C)CC(=O)O.[Br-]	C--INVALID-LINK--(C)CC(=O)[O-]
InChI	InChI=1S/C5H11AsO2.BrH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H	InChI=1S/C5H11AsO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3

Experimental Protocols

Detailed experimental data for **arsenobetaine bromide** powder is scarce in publicly available literature. However, the following are standard protocols that can be employed for its characterization.

Determination of Melting Point

Objective: To determine the temperature range over which the **arsenobetaine bromide** powder transitions from a solid to a liquid.

Methodology:

- Sample Preparation: A small amount of the dry **arsenobetaine bromide** powder is finely crushed to ensure homogeneity.[2]
- Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[4]
- Instrumentation: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially to approach the approximate melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared to ensure accuracy.[4]
- Observation: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded. This range represents the melting point.[5]

Powder X-ray Diffraction (PXRD)

Objective: To analyze the crystalline structure of **arsenobetaine bromide** powder.

Methodology:

- Sample Preparation: A sufficient amount of the powder is placed onto a sample holder and flattened to create a smooth, level surface.[3]
- Instrumentation: The sample is placed in a powder X-ray diffractometer.
- Data Collection: The sample is irradiated with monochromatic X-rays at a known wavelength (e.g., Cu K α radiation) over a range of angles (2 θ). The intensity of the diffracted X-rays is recorded by a detector.

- **Data Analysis:** The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed. The positions and intensities of the diffraction peaks can be used to identify the crystalline phase and determine the unit cell parameters.

Solubility Determination

Objective: To determine the solubility of **arsenobetaine bromide** powder in various solvents.

Methodology (Shake-Flask Method):

- **Sample Preparation:** An excess amount of **arsenobetaine bromide** powder is added to a known volume of the solvent in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
- **Phase Separation:** The undissolved solid is separated from the solution by centrifugation and/or filtration.
- **Analysis:** The concentration of **arsenobetaine bromide** in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).[6]
- **Calculation:** The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

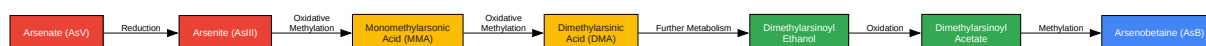
Spectroscopic Characterization

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy can provide detailed information about the molecular structure of **arsenobetaine bromide** in solution. The chemical shifts, coupling constants, and integration of the signals can be used to confirm the connectivity of the atoms.
- **Infrared (IR) Spectroscopy:** FTIR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H, C=O, and As-C bonds would be expected.

- Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of **arsenobetaine bromide**, further confirming its structure.

Biosynthesis and Metabolism of Arsenobetaine

Arsenobetaine is the end product of a detoxification pathway for arsenic in many marine organisms.[3] The biosynthesis is thought to proceed through a series of reduction and oxidative methylation steps, starting from inorganic arsenate. The following diagram illustrates a proposed pathway.



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